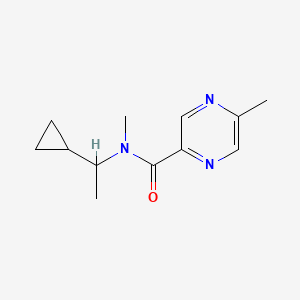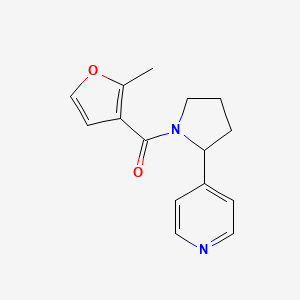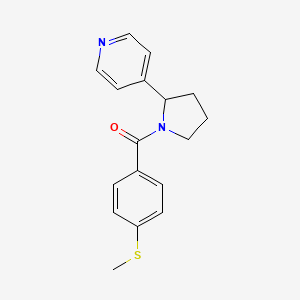
(4-Methylsulfanylphenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Methylsulfanylphenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone, also known as MPMP, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience.
Wirkmechanismus
(4-Methylsulfanylphenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone acts as a positive allosteric modulator of α4β2 nAChR, which means it enhances the receptor's activity by binding to a site other than the receptor's active site. This mechanism of action results in an increase in the release of neurotransmitters, including dopamine, from neurons that express α4β2 nAChR. This effect is thought to underlie (4-Methylsulfanylphenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone's cognitive-enhancing and potentially therapeutic properties.
Biochemical and Physiological Effects:
(4-Methylsulfanylphenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone has been shown to enhance cognitive function in animal models, including improved learning and memory. It has also been reported to increase the release of dopamine in the prefrontal cortex and striatum, which are brain regions involved in reward processing and motivation. Additionally, (4-Methylsulfanylphenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
(4-Methylsulfanylphenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone has several advantages as a pharmacological tool for studying nAChR function, including its high potency and selectivity for α4β2 nAChR. However, its limited solubility in water and potential toxicity at high doses may limit its use in some experimental settings. Additionally, further studies are needed to fully elucidate its mechanism of action and potential therapeutic applications.
Zukünftige Richtungen
Future research on (4-Methylsulfanylphenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone could focus on its potential therapeutic applications for neurological disorders, including addiction, Alzheimer's disease, and Parkinson's disease. Additionally, further studies are needed to investigate its mechanism of action and potential interactions with other neurotransmitter systems. Finally, the development of more potent and selective modulators of nAChR, including α4β2 nAChR, could lead to the discovery of novel therapeutics for a range of neurological and psychiatric disorders.
Synthesemethoden
(4-Methylsulfanylphenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone can be synthesized through a multi-step process involving the reaction of 4-methylthiophenol, 2-bromo-4-pyridinecarboxaldehyde, and 1-pyrrolidineacetone in the presence of a base catalyst. This method has been optimized to achieve high yields and purity of (4-Methylsulfanylphenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone.
Wissenschaftliche Forschungsanwendungen
(4-Methylsulfanylphenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone has shown potential as a pharmacological tool for studying the role of the nicotinic acetylcholine receptor (nAChR) in various physiological and pathological processes. It has been reported to selectively modulate the activity of α4β2 nAChR, which is involved in cognitive function, addiction, and neurodegenerative diseases. (4-Methylsulfanylphenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone has also been shown to enhance the release of dopamine and other neurotransmitters in the brain, suggesting its potential as a therapeutic agent for treating neurological disorders.
Eigenschaften
IUPAC Name |
(4-methylsulfanylphenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2OS/c1-21-15-6-4-14(5-7-15)17(20)19-12-2-3-16(19)13-8-10-18-11-9-13/h4-11,16H,2-3,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLCLQAVAPRCFOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(=O)N2CCCC2C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

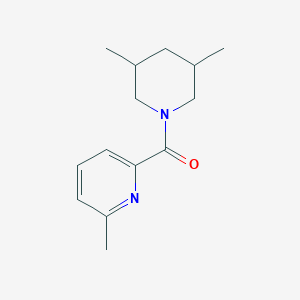
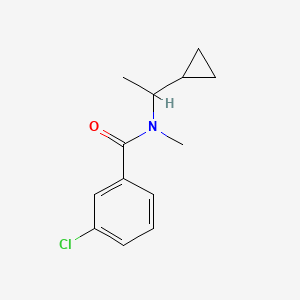
![3-(4-fluorophenyl)-1-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)propan-1-one](/img/structure/B7493645.png)
![3-[5-(4-Chlorophenyl)-1,3-oxazol-2-yl]-1-(3-hydroxypiperidin-1-yl)propan-1-one](/img/structure/B7493647.png)
![[3-(methoxymethyl)phenyl]-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methanone](/img/structure/B7493655.png)

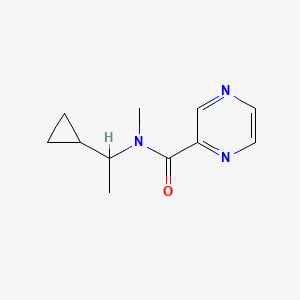
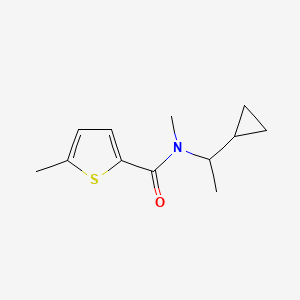
![2-cyclopent-2-en-1-yl-1-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)ethanone](/img/structure/B7493683.png)
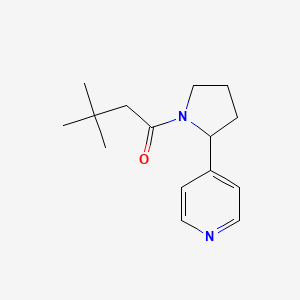
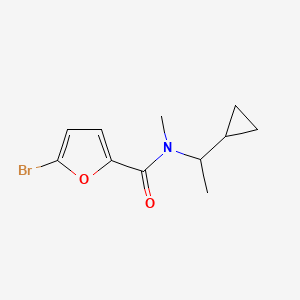
![1H-indazol-3-yl-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methanone](/img/structure/B7493715.png)
